![molecular formula C12H16O2S B2486176 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid CAS No. 1343988-74-8](/img/structure/B2486176.png)
5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with acids, bases, or other compounds, and might involve studying the compound under various conditions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Lipophilic Properties and Solubility
This compound exhibits lipophilic behavior due to its alkyl substituents. It has a density of 0.976 g/cc at room temperature and is insoluble in water but highly soluble in ethanol, acetone, and diethyl ether . These solubility characteristics make it suitable for formulations, drug delivery systems, and lipophilic drug design.
Photophysical Properties and Nonlinear Optical (NLO) Behavior
Researchers have investigated the photophysical properties of 2-methyl-5-(propan-2-yl) derivatives, which share structural similarities with isopropylboronic acid pinacol ester. These compounds exhibit interesting NLO behavior, making them relevant for optical devices, sensors, and nonlinear optics applications. Their response to light and electronic transitions can be harnessed for various purposes .
Imidazole Derivatives and Therapeutic Potential
Although not directly related to isopropylboronic acid pinacol ester, imidazole-containing compounds share some similarities. Imidazole, a five-membered heterocyclic ring, appears in various bioactive molecules. Researchers explore its therapeutic potential in drug design, antimicrobial agents, and enzyme inhibitors . While not identical, understanding imidazole derivatives can provide insights into related heterocyclic systems.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-7(2)8-3-4-10-9(5-8)6-11(15-10)12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBOIOWAGAIRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2=C(C1)C=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |
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